(4-Methylcyclohexyl)methanamine can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed information about its structure and properties. It falls under the category of alicyclic amines and has potential applications in various fields such as pharmaceuticals and organic synthesis.
The synthesis of (4-Methylcyclohexyl)methanamine can be approached through several methods:
In industrial applications, continuous flow reactors may be utilized to enhance mixing and reaction efficiency, allowing for better control over reaction parameters.
The molecular structure of (4-Methylcyclohexyl)methanamine features a cyclohexane ring substituted with a methyl group at the 4-position and an amine group.
InChI=1S/C8H17N/c1-7-3-2-4-8(5-6-7)9/h7H,2-6,9H2,1H3
.The three-dimensional structure can be analyzed using computational chemistry tools to assess steric interactions and potential reactivity sites.
(4-Methylcyclohexyl)methanamine can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of (4-Methylcyclohexyl)methanamine in organic synthesis.
The mechanism of action for (4-Methylcyclohexyl)methanamine involves its interaction with biological systems at a molecular level:
Further studies may provide insights into specific physical constants such as melting point, boiling point, density, and refractive index.
(4-Methylcyclohexyl)methanamine has diverse applications across several scientific fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1